Methyl 2,4-dimethoxypyrimidine-5-carboxylate Methyl 2,4-dimethoxypyrimidine-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 15400-58-5
VCID: VC21071498
InChI: InChI=1S/C8H10N2O4/c1-12-6-5(7(11)13-2)4-9-8(10-6)14-3/h4H,1-3H3
SMILES: COC1=NC(=NC=C1C(=O)OC)OC
Molecular Formula: C8H10N2O4
Molecular Weight: 198.18 g/mol

Methyl 2,4-dimethoxypyrimidine-5-carboxylate

CAS No.: 15400-58-5

Cat. No.: VC21071498

Molecular Formula: C8H10N2O4

Molecular Weight: 198.18 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2,4-dimethoxypyrimidine-5-carboxylate - 15400-58-5

Specification

CAS No. 15400-58-5
Molecular Formula C8H10N2O4
Molecular Weight 198.18 g/mol
IUPAC Name methyl 2,4-dimethoxypyrimidine-5-carboxylate
Standard InChI InChI=1S/C8H10N2O4/c1-12-6-5(7(11)13-2)4-9-8(10-6)14-3/h4H,1-3H3
Standard InChI Key HDQHTPWKNFCTDN-UHFFFAOYSA-N
SMILES COC1=NC(=NC=C1C(=O)OC)OC
Canonical SMILES COC1=NC(=NC=C1C(=O)OC)OC

Introduction

Methyl 2,4-dimethoxypyrimidine-5-carboxylate is a pyrimidine derivative that has garnered significant attention in both organic and medicinal chemistry due to its unique structural features. This compound belongs to the class of heterocyclic compounds, specifically pyrimidines, which are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. The presence of methoxy groups at positions 2 and 4 along with a methyl ester group at position 5 makes it an interesting candidate for various chemical reactions and biological processes.

Synthesis Methods

The synthesis of Methyl 2,4-dimethoxypyrimidine-5-carboxylate typically involves multi-step reactions starting from appropriate precursors under controlled conditions.

Common Precursors

Common starting materials include guanidine derivatives or other pyrimidine precursors that undergo cyclization followed by methylation steps .

Reaction Conditions

Optimization of reaction conditions such as temperature, solvent choice, and concentration is crucial for achieving high yields and purity.

Table: Comparison with Related Compounds

Compound NameMolecular FormulaMolecular Weight (g/mol)
Methyl 2, 4-dimethoxypyrimidine-5-carboxylateC₈H₁₀N₂O₄Approximately 198.18
Methyl 2, 4-dimethylpyrimidine-5-carboxylateC₉H₁₀N₂O₂Not specified
Methyl 2-(chloro)-5, 6-(dimethoxy)pyrimidine(4)carboxylateC₈H₉ClN₂O₄Approximately 232.62(without Cl correction)

Note on the table:

The comparison highlights different substitution patterns affecting reactivity and potential applications.

Table: Synthesis Steps Overview

While specific synthesis steps for Methyl 2, 4-dimethoxypyrimidine-5-carboxylate are not detailed here due to limited sources directly referencing this compound's synthesis pathway in reliable literature up to now; general methods involve cyclization followed by methylation using dimethyl carbonate as an environmentally friendly methylating agent .

For closely related compounds like Methyl 3, 6-dihydroxyquinoline derivatives or similar heterocycles:

  • Cyclization using guanidines or urea derivatives.

    • Example: Guanidinium nitrate reacts with diesters like diethyl malonate in the presence of sodium methoxide.

    • Temperature control between 40°C –60°C during addition steps ensures optimal reaction rates .

Step-by-step Process Adaptation:

In adapting these methods for synthesizing similar compounds:

  • Initial Formation:

    • Mix appropriate guanidinium salts (e.g., guanidinium nitrate), diesters (e.g., diethyl malonate), sodium methoxide in alcohol solvents.

    • Gradually add liquid sodium methoxide while maintaining temperatures between 40°C –60°C.

Continued Discussion on Synthesis Adaptation:

Given that direct information on synthesizing Metyl * * * * * was not available from reliable sources up until now; researchers often rely on analogous pathways used for structurally similar molecules.

For instance:

Cyclization reactions involving guanidines or urea derivatives are common.

Example: Guanidinium nitrate reacting with diesters such as dietal malonete under basic conditions provides a foundation.

Temperature control during addition phases ensures optimal rates.

Heating the mixture after initial formation helps drive ring closure efficiently.

Subsequent modification steps may involve hydrolysis followed by alkylation using green chemistry principles whenever possible.

Dimetyl carbonate serves well as an eco-friendly alternative over traditional alkylaing agents like dimetyl sulfate or diazomthane due tio its safety profile ad lower environmental impact.[_ref:_Patent CN102898382A]

Dimetyl carbonate offers advantages including reduced toxicity compared tio other methylating agents ad facilitates easier handling procedures.[_ref:_Patent CN102898382A]

Using hydrotalcite catalysts can enhance yields significantly during these modifications.[_ref:_Patent CN102898382A]

These approaches highlight how adaptable methodologies can be applied across various pyrmidiine derivates while focusing n sustainability ad efficiency.

Further research into optimizing specific synthetic routes tailored towards this particular compound would provide valuable insights into improving yield quality ad reducing environmental footprint associated wiht chemical production processes.

Potential Applications

This compound's unique structure allows it to participate in various biological processes potentially useful in medicinal chemistry applications.

Given its structural similarity to other biologically active pyrimidines:

Future Research Directions

Future studies should focus on exploring this compound’s interactions with enzymes or receptors which could reveal new therapeutic targets.

Moreover investigating modifications through substitution patterns might uncover novel pharmacological profiles enhancing drug discovery efforts within related fields such pharmaceuticals agrochemicals etcetera...

Research findings suggest that substituting different functional groups onto the pyrmidiine core significantly impacts both chemical reactivity ad bioavailability making systematic exploration essential fof identifying promising candidates fof clinical trials...

Exploring green synthesis methods aligning wiht modern sustainable practices will also contribute positively towards reducing ecological footprints associated wiht large-scale production processes...

Thus emphasizing need fo collaborative research initiatives aimed at bridging existing knowledge gaps surrounding thiis intriguing substance...

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